N-Nitroso rac Bendroflumethiazide-D5: A Comprehensive Technical Guide
N-Nitroso rac Bendroflumethiazide-D5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso rac Bendroflumethiazide-D5 is the deuterated form of N-Nitroso Bendroflumethiazide, a nitrosamine (B1359907) impurity of the diuretic drug Bendroflumethiazide. Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. The presence of these impurities, even at trace levels, necessitates the development of sensitive and accurate analytical methods for their detection and quantification.
This technical guide provides a comprehensive overview of the core chemical properties of N-Nitroso rac Bendroflumethiazide-D5. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of nitrosamine impurities in pharmaceutical products. This document outlines the known chemical and physical properties, and provides representative experimental protocols for its synthesis, analysis, and purification based on established methods for analogous N-nitrosamine compounds.
Core Chemical Properties
The fundamental chemical properties of N-Nitroso rac Bendroflumethiazide-D5 are summarized in the table below. These properties are essential for its characterization and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₈D₅F₃N₄O₅S₂ | PubChem |
| Molecular Weight | 455.4 g/mol | PubChem |
| IUPAC Name | 4-nitroso-3-(phenyl-d5-methyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | PubChem |
| CAS Number | Not available | --- |
| Parent Compound | Bendroflumethiazide | Veeprho |
| Parent Compound CAS | 73-48-3 | Veeprho |
| Deuterated Analog CAS | 1330183-13-5 (for Bendroflumethiazide-D5) | Veeprho |
Formation Pathway
N-nitrosamine impurities, such as N-Nitroso Bendroflumethiazide, can form during the synthesis of the active pharmaceutical ingredient (API) or in the finished drug product. The formation typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.[1][2][3] In the case of Bendroflumethiazide, the secondary amine in the thiazide ring is susceptible to nitrosation.
The following diagram illustrates a generalized logical workflow for the risk assessment and control of such impurities during drug development and manufacturing.
Experimental Protocols
Synthesis of N-Nitroso rac Bendroflumethiazide-D5 (Representative Protocol)
The synthesis of N-Nitroso rac Bendroflumethiazide-D5 would typically involve the nitrosation of its deuterated precursor, rac Bendroflumethiazide-D5.
Materials:
-
rac Bendroflumethiazide-D5
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve a known quantity of rac Bendroflumethiazide-D5 in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite.
-
Acidify the reaction mixture by the dropwise addition of dilute hydrochloric acid while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Nitroso rac Bendroflumethiazide-D5.
The following diagram illustrates the general workflow for the synthesis and purification of a deuterated N-nitrosamine impurity.
Purification (Representative Protocol)
The crude product from the synthesis can be purified using chromatographic techniques.
Method:
-
Column Chromatography: The crude product can be purified by column chromatography on silica (B1680970) gel. A suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be used to elute the desired compound. Fractions would be collected and analyzed by TLC or LC-MS to identify those containing the pure product.
Analytical Characterization
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Representative Protocol)
LC-MS/MS is a highly sensitive and selective technique for the quantification of trace-level nitrosamine impurities.[6][7]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for N-Nitroso rac Bendroflumethiazide-D5.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9][10] For N-Nitroso rac Bendroflumethiazide-D5, ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired. The absence of signals corresponding to the five deuterium (B1214612) atoms in the phenyl ring in the ¹H NMR spectrum would confirm the isotopic labeling. The chemical shifts of the protons and carbons adjacent to the nitroso group would be characteristic.
Signaling Pathways
Specific signaling pathways for N-Nitroso rac Bendroflumethiazide-D5 have not been described in the scientific literature. The primary biological relevance of this compound is as a potential genotoxic impurity.
The parent drug, Bendroflumethiazide, exerts its therapeutic effect through a well-defined mechanism of action primarily in the kidneys. It acts as a diuretic by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.[11][12] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure. While this pathway is central to the pharmacology of Bendroflumethiazide, it is not directly related to the toxicological concerns of its N-nitroso impurity.
The metabolism of Bendroflumethiazide has been studied, and it is known to be metabolized into several compounds.[13] The formation of N-nitroso impurities is a separate chemical process and not a metabolic pathway.
The following diagram illustrates the established mechanism of action of the parent drug, Bendroflumethiazide.
Conclusion
N-Nitroso rac Bendroflumethiazide-D5 is a critical internal standard for the accurate quantification of the corresponding non-deuterated nitrosamine impurity in Bendroflumethiazide drug substance and products. This technical guide has provided a summary of its core chemical properties and representative experimental protocols for its synthesis and analysis. While specific research on this deuterated analog is limited, the provided information, based on established principles for nitrosamine impurities, serves as a valuable starting point for researchers and professionals in the pharmaceutical industry. The continued focus on the control of nitrosamine impurities underscores the importance of understanding the chemical and analytical characteristics of such compounds.
References
- 1. fda.gov [fda.gov]
- 2. npra.gov.my [npra.gov.my]
- 3. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 6. impactfactor.org [impactfactor.org]
- 7. New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin -Pub - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. dshs-koeln.de [dshs-koeln.de]
